Cas no 770-09-2 (benzyltrimethylsilane)

benzyltrimethylsilane 化学的及び物理的性質
名前と識別子
-
- benzyltrimethylsilane
- benzyl(trimethyl)silane
- α-Trimethylsilyltoluene
- Trimethylsilylmethylbenzene
- MRIWRLGWLMRJIW-UHFFFAOYSA-N
- EINECS 212-218-5
- ghl.PD_Mitscher_leg0.1022
- S01050
- Silane, trimethyl(phenylmethyl)-
- Q63409752
- .alpha.-Trimethylsilyltoluene
- ((TRIMETHYLSILYL)METHYL)BENZENE
- EN300-136899
- UNII-HFX8B6Q8WC
- NSC 107
- Silane, benzyltrimethyl-
- C10H16Si
- B1856
- ?BENZYLTRIMETHYLSILANE
- alpha-Trimethylsilyltoluene
- Trimethylbenzylsilane
- Benzyltrimethylsilane, 99%
- SY047588
- (Trimethylsilyl)phenylmethane
- 770-09-2
- trimethyl(phenylmethyl)silane
- benzyl-trimethyl-silane
- Benzene, ((trimethylsilyl)methyl)-
- NSC107
- DTXSID5061116
- NS00041719
- NSC-107
- HFX8B6Q8WC
- MFCD00039796
- FT-0622869
- AS-2177
- AKOS015839032
- D78099
- CS-0158139
- DB-056170
-
- MDL: MFCD00039796
- インチ: InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
- InChIKey: MRIWRLGWLMRJIW-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)CC1=CC=CC=C1
- BRN: 1928113
計算された属性
- せいみつぶんしりょう: 164.10200
- どういたいしつりょう: 164.102
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 透明無色液体
- 密度みつど: 0.863
- ふってん: 191°C(lit.)
- フラッシュポイント: 57 ºC
- 屈折率: n20/D 1.493(lit.)
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: 3.37290
benzyltrimethylsilane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H302+H312+H332
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S23-S24/25
- 危険レベル:3
- セキュリティ用語:3
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:3
- リスク用語:R36/37/38
- 包装等級:III
benzyltrimethylsilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2177-5G |
benzyltrimethylsilane |
770-09-2 | >95% | 5g |
£17.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228779-5g |
Benzyltrimethylsilane |
770-09-2 | 97% | 5g |
¥76.00 | 2024-07-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1856-5ML |
Benzyltrimethylsilane |
770-09-2 | >96.0%(GC) | 5ml |
¥120.00 | 2024-04-15 | |
Enamine | EN300-136899-2.5g |
benzyltrimethylsilane |
770-09-2 | 95% | 2.5g |
$25.0 | 2023-02-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07823-1g |
benzyltrimethylsilane |
770-09-2 | 97% | 1g |
¥47 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07823-5g |
benzyltrimethylsilane |
770-09-2 | 97% | 5g |
¥164 | 2023-09-15 | |
Key Organics Ltd | AS-2177-0.5G |
benzyltrimethylsilane |
770-09-2 | >95% | 0.5g |
£5.00 | 2025-02-08 | |
Enamine | EN300-136899-0.5g |
benzyltrimethylsilane |
770-09-2 | 95% | 0.5g |
$19.0 | 2023-02-15 | |
AK Scientific | AMTSi018-25mL |
Benzyltrimethylsilane |
770-09-2 | 97% | 25ml |
$70 | 2023-09-16 | |
Fluorochem | S01050-25ml |
Benzyltrimethylsilane |
770-09-2 | >96.0%(GC) | 25ml |
£80.00 | 2022-02-28 |
benzyltrimethylsilane 関連文献
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Wei W. Chen,Nahiane Pipaon Fernández,Marta Díaz Baranda,Anton Cunillera,Laura G. Rodríguez,Alexandr Shafir,Ana B. Cuenca Chem. Sci. 2021 12 10514
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2. Organosilicon compounds. Part XI. The alkali-catalysed cleavage of substitute benzyltrimethylsilanesC. Eaborn,S. H. Parker J. Chem. Soc. 1955 126
-
3. Photochemical processes of benzyltrimethylsilane at 77 K remarkable solvent effects and reaction mechanismHiroshi Hiratsuka,Yukihiro Kadokura,Hiroyuki Chida,Miéko Tanaka,Satoshi Kobayashi,Tetsuo Okutsu,Makoto Oba,Kozaburo Nishiyama J. Chem. Soc. Faraday Trans. 1996 92 3035
-
Dongge Ma,Anan Liu,Shuhong Li,Chichong Lu,Chuncheng Chen Catal. Sci. Technol. 2018 8 2030
-
Jianyang Dong,Xiaochen Wang,Zhen Wang,Hongjian Song,Yuxiu Liu,Qingmin Wang Org. Chem. Front. 2019 6 2902
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6. Use of arene 1,3-substituents to control cyclopropane ring formation during meta photocycloaddition of ethenes to the benzene ringDavid M. Amey,Andrew Gilbert,Damian T. Jones J. Chem. Soc. Perkin Trans. 2 1998 213
-
Dongge Ma,Yan Yan,Hongwei Ji,Chuncheng Chen,Jincai Zhao Chem. Commun. 2015 51 17451
-
Simone Stegbauer,Noah Jeremias,Christian Jandl,Thorsten Bach Chem. Sci. 2019 10 8566
-
Ortwin Brede,Ralf Hermann,Sergej Naumov,Antonios K. Zarkadis,Gerasimos P. Perdikomatis,Michael G. Siskos Phys. Chem. Chem. Phys. 2004 6 2267
-
10. Use of arene 1,3-substituents to control cyclopropane ring formation during meta photocycloaddition of ethenes to the benzene ringDavid M. Amey,Andrew Gilbert,Damian T. Jones J. Chem. Soc. Perkin Trans. 2 1998 213
benzyltrimethylsilaneに関する追加情報
Recent Advances in the Application of Benzyltrimethylsilane (CAS 770-09-2) in Chemical Biology and Pharmaceutical Research
Benzyltrimethylsilane (CAS 770-09-2) has emerged as a versatile reagent in chemical biology and pharmaceutical research, owing to its unique chemical properties and broad applicability in synthetic chemistry. Recent studies have highlighted its role as a protective group, a precursor in organosilicon chemistry, and a mediator in catalytic processes. This research brief synthesizes the latest findings on benzyltrimethylsilane, focusing on its applications in drug discovery, material science, and bioconjugation strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of benzyltrimethylsilane in the synthesis of silicon-containing analogs of bioactive molecules. Researchers utilized this compound to introduce silicon into drug scaffolds, enhancing metabolic stability and bioavailability. The study reported a 40% improvement in the half-life of silicon-modified analogs compared to their carbon-based counterparts, underscoring the potential of benzyltrimethylsilane in prodrug design.
In material science, benzyltrimethylsilane has been employed as a surface modifier for silica nanoparticles. A team at MIT developed a novel drug delivery system where benzyltrimethylsilane-functionalized nanoparticles showed 60% higher loading capacity for hydrophobic anticancer drugs than unmodified particles. The silane's ability to form stable bonds with silica surfaces while maintaining drug accessibility was identified as a key advantage in this application.
Recent advances in bioconjugation techniques have leveraged benzyltrimethylsilane as a traceless linker. A Nature Communications paper (2024) described its use in antibody-drug conjugate (ADC) development, where the compound served as a stable yet cleavable connection between monoclonal antibodies and cytotoxic payloads. The resulting ADCs demonstrated superior serum stability (t1/2 > 7 days) while maintaining efficient payload release upon target binding.
The safety profile of benzyltrimethylsilane has been extensively evaluated in recent toxicological studies. While generally recognized as safe for laboratory use, new research suggests that prolonged exposure may require additional protective measures due to potential respiratory sensitization effects. These findings have prompted updates to safety protocols in industrial applications of the compound.
Looking forward, benzyltrimethylsilane is poised to play an increasingly important role in the development of next-generation therapeutics. Its unique combination of chemical stability and reactivity makes it particularly valuable for creating hybrid organic-silicon pharmaceuticals, a rapidly growing area of medicinal chemistry. Current research efforts are exploring its application in targeted cancer therapies and neurodegenerative disease treatments, with several candidates already in preclinical development.
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